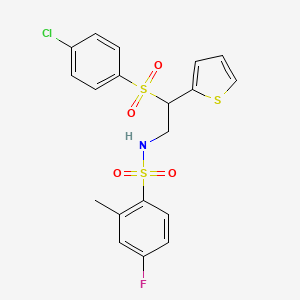
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-FLUORO-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, sulfonyl groups, and a thiophene moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-FLUORO-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic route may include:
Formation of Intermediate Compounds: The initial steps often involve the preparation of intermediate compounds such as 4-chlorobenzenesulfonyl chloride and thiophene-2-yl-ethylamine.
Coupling Reactions: These intermediates are then subjected to coupling reactions under controlled conditions to form the desired product. Common reagents used in these reactions include base catalysts and solvents like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.
Analyse Des Réactions Chimiques
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-FLUORO-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and alkylating agents.
Applications De Recherche Scientifique
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-FLUORO-2-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-FLUORO-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-FLUORO-2-METHYLBENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-METHOXYBENZAMIDE: This compound has a methoxy group instead of a fluorine atom, leading to different chemical and biological properties.
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-NITROBENZAMIDE:
N-[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-4-CHLOROBENZAMIDE: This compound features an additional chlorine atom, which may affect its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C19H17ClFNO4S3 |
|---|---|
Poids moléculaire |
474.0 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H17ClFNO4S3/c1-13-11-15(21)6-9-18(13)29(25,26)22-12-19(17-3-2-10-27-17)28(23,24)16-7-4-14(20)5-8-16/h2-11,19,22H,12H2,1H3 |
Clé InChI |
JMVTURCNOHSZOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


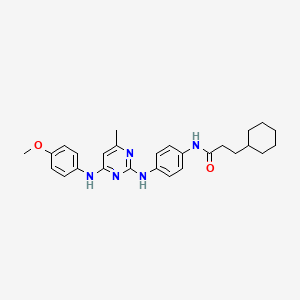
![3-Methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)butanamide](/img/structure/B11241539.png)
![2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11241542.png)
![6-methyl-4-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11241552.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241558.png)
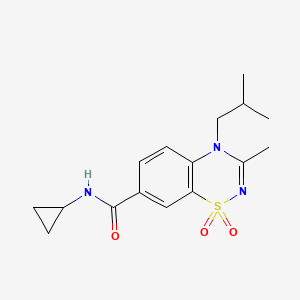
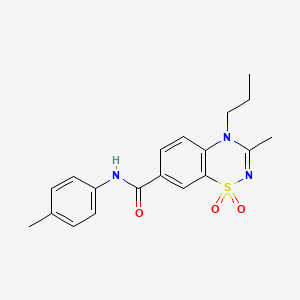
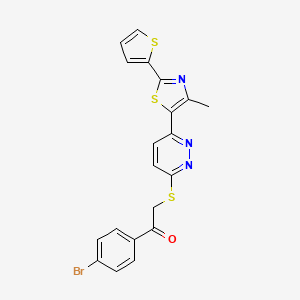
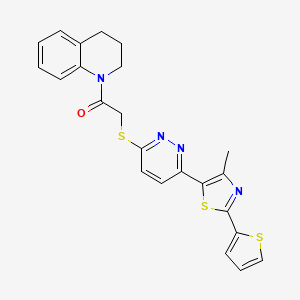
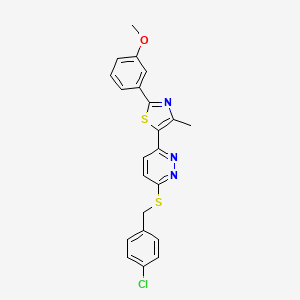
![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11241601.png)
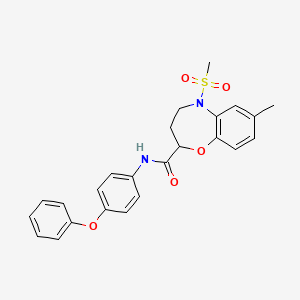
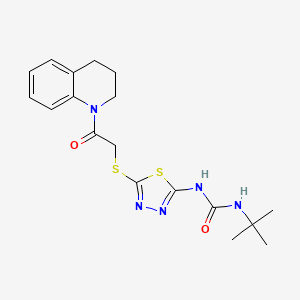
![4-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine](/img/structure/B11241612.png)
